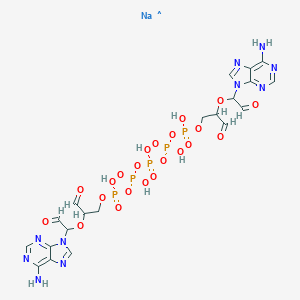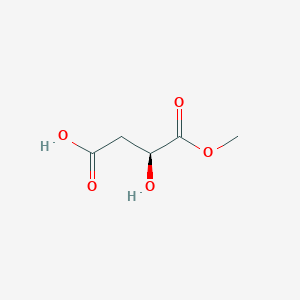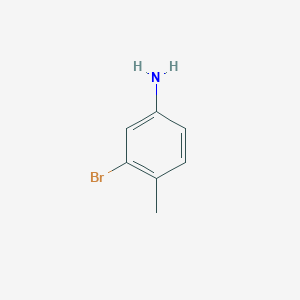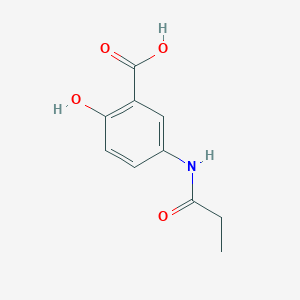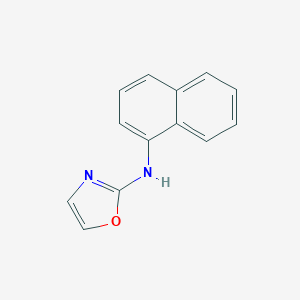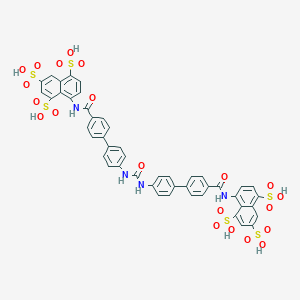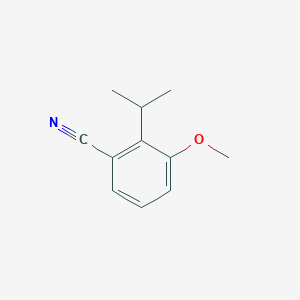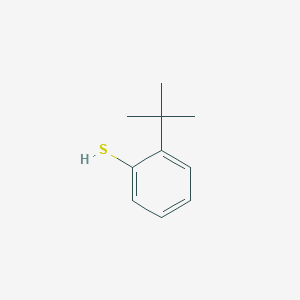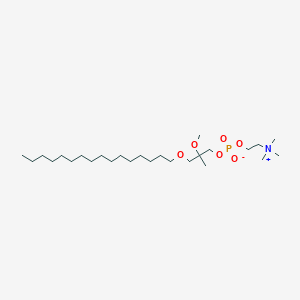
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that has been widely used in scientific research due to its unique chemical structure and properties. This compound is also known as C16:0 PC-TPA or PC-TPA and is a member of the phosphatidylcholine family.
Wirkmechanismus
The mechanism of action of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is not fully understood. However, it is known to interact with proteins and other molecules in the cell membrane, affecting their function and activity.
Biochemische Und Physiologische Effekte
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a number of biochemical and physiological effects. It can modulate the activity of membrane-bound enzymes, alter membrane fluidity, and affect membrane protein function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its ability to mimic the properties of natural membrane lipids. This makes it an ideal model system for studying membrane biophysics and lipid-protein interactions. However, one limitation of this compound is its high cost, which can make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research involving (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems based on this compound. Another potential direction is the use of PC-TPA in the study of membrane protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology.
Synthesemethoden
The synthesis of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyltrimethylammonium bromide with phosphatidylcholine in the presence of triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research as a model membrane lipid due to its unique chemical structure and properties. It is commonly used in studies related to membrane biophysics, lipid-protein interactions, and drug delivery systems.
Eigenschaften
CAS-Nummer |
110090-00-1 |
|---|---|
Produktname |
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C26H56NO6P |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
(3-hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(2,30-6)25-33-34(28,29)32-23-21-27(3,4)5/h7-25H2,1-6H3 |
InChI-Schlüssel |
PMQJRYFJLGTDHG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonyme |
1-O-hexadecyl-2-C,O-dimethylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-2-methoxy-3-phosphatidylcholine 2-methyl-2-methoxy-PAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




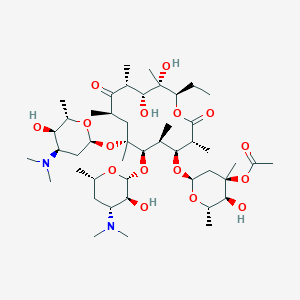
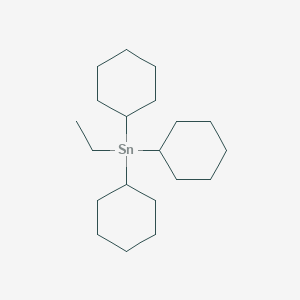
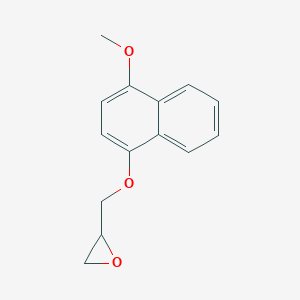
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
